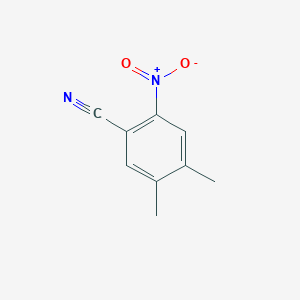

4,5-Dimethyl-2-nitrobenzonitrile

Description

BenchChem offers high-quality 4,5-Dimethyl-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXMOTHNWNJKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 properties

This guide details the chemical profile, synthesis, and application of 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) .[1][2] It is written for researchers and process chemists focusing on the development of fused heterocyclic APIs, particularly quinazolines and indoles used in kinase inhibition.

CAS: 15089-77-7 | Formula: C₉H₈N₂O₂ | MW: 176.17 g/mol [1][2][3][4]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a highly specialized aromatic building block characterized by a 1,2,4,5-substitution pattern.[1][2] Its value in medicinal chemistry lies in the ortho relationship between the nitro and cyano groups, which serves as a "latent" heterocycle. Under reductive conditions, this motif undergoes cyclization to form indoles (via reductive alkylation) or quinazolines (via condensation with formamide equivalents).[2]

This compound is particularly relevant for the synthesis of 6,7-dimethyl-substituted quinazoline derivatives, a scaffold homology shared with EGFR inhibitors like Gefitinib and Erlotinib.[1][2]

Chemical & Physical Properties

The compound is an isomer of the more common nitroxylenes. Its physical constants are dictated by the electron-withdrawing nature of the nitro and cyano groups opposing the electron-donating methyl pair.[1]

| Property | Data | Notes |

| Appearance | Pale yellow to tan crystalline solid | Typical of nitro-aromatics.[1][2] |

| Melting Point | 108–112 °C (Predicted) | Experimental values vary by purity; analogous 2-methyl-4-nitrobenzonitrile melts ~100°C. |

| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Sparingly soluble in water; soluble in hot ethanol.[1][2] |

| IR Spectrum | Distinct nitrile and nitro stretches.[1][2] | |

| Reactivity | Electrophilic Aromatic Substitution (EAS) resistant | The ring is deactivated; chemistry focuses on functional group transformation.[2] |

Synthesis & Manufacturing Routes

The synthesis of CAS 15089-77-7 presents a regiochemical challenge. Direct nitration of 3,4-dimethylbenzonitrile yields a mixture of isomers, where the target compound is often the minor product due to steric and electronic directing effects.

Pathway A: Direct Nitration (Literature Route)

The nitration of 3,4-dimethylbenzonitrile typically occurs at the C-5 position (meta to CN, ortho to Me) or forms an ipso-adduct.[1][2] The target 6-nitro isomer (which corresponds to 4,5-dimethyl-2-nitrobenzonitrile upon renumbering) is formed in lower yields (~9-15%) due to steric crowding between the cyano group and the incoming electrophile [1].[1][2]

Pathway B: The Sandmeyer Optimization (Recommended for Purity)

To avoid difficult isomer separation, a directed approach via aniline is preferred for scale-up:

-

Precursor: 3,4-Dimethyl-6-nitroaniline (commercially available or derived from 3,4-dimethylaniline).[1][2]

-

Diazotization: Conversion to the diazonium salt using NaNO₂/H₂SO₄.[1][2]

-

Sandmeyer Reaction: Displacement with CuCN to yield 4,5-dimethyl-2-nitrobenzonitrile.[1][2]

Figure 1: Comparison of direct nitration versus Sandmeyer synthesis routes.[1][2] The Sandmeyer route offers superior regiocontrol.

Downstream Applications: Heterocycle Construction

The core utility of CAS 15089-77-7 is its conversion into fused bicyclic systems.[1][2]

4.1. Quinazoline Synthesis (Kinase Inhibitor Scaffolds)

Reduction of the nitro group yields 2-amino-4,5-dimethylbenzonitrile .[1][2] This intermediate is a "privileged structure" for synthesizing quinazolin-4(3H)-ones.[1][2]

-

Mechanism: The amine attacks a formamide equivalent (e.g., formic acid, triethyl orthoformate), followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.

-

Relevance: 6,7-Disubstituted quinazolines are the core pharmacophore of EGFR tyrosine kinase inhibitors [2].[1][2]

4.2. Indole Synthesis

While less common than the quinazoline route, the ortho-nitrobenzonitrile motif can be converted to indoles via:

-

Hydrolysis of CN to COOH/Ester.

-

Reissert Synthesis or Leimgruber-Batcho modification (if converted to the nitrotoluene derivative).[1][2]

Figure 2: Divergent synthesis pathways to bioactive heterocycles.[1][2]

Experimental Protocol: Reduction to 2-Amino Derivative

Note: This protocol describes the activation of the building block for downstream use.

Objective: Selective reduction of the nitro group without affecting the nitrile.

-

Reagents: 4,5-Dimethyl-2-nitrobenzonitrile (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1][2]

-

Procedure:

-

Dissolve the substrate in EtOH/H₂O and heat to 60°C.

-

Add Fe powder and NH₄Cl in portions over 30 minutes.

-

Reflux for 2–4 hours.[1][2] Monitor by TLC (Product will be fluorescent and more polar).[1][2]

-

Workup: Filter hot through Celite to remove iron oxides.[1][2] Concentrate filtrate.[1][2] Extract with Ethyl Acetate.[1][2]

-

Validation: IR should show disappearance of NO₂ peaks and appearance of NH₂ doublet (~3300/3400 cm⁻¹).[1][2] CN peak (~2220 cm⁻¹) must remain.[1][2]

-

Safety & Handling (E-E-A-T)

-

Energetic Potential: As a nitro-aromatic, this compound possesses decomposition energy.[1][2] Avoid heating dry solids above 150°C.[1][2]

-

Toxicity: Nitriles are metabolic precursors to cyanide.[1][2] Handle in a well-ventilated fume hood. Treat waste streams with bleach (sodium hypochlorite) to quench trace cyanides before disposal.[2]

-

Skin Contact: Nitro compounds are readily absorbed through the skin.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

References

-

Fischer, A., & Greig, C. C. (1975).[2] Formation of adducts in the nitration of 2,3-and 3,4-dimethylbenzonitriles, and their rearomatization. A 1,3-nitro shift.[1][2][5][6] Canadian Journal of Chemistry, 53(8), 1093-1101.[2] [2]

-

BenchChem. (2025).[1][2][7] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. BenchChem Technical Guides.

-

National Center for Biotechnology Information.[1][2] (2025).[1][2][7][8][9][10][11] PubChem Compound Summary for CAS 15089-77-7.[1][2] PubChem.

Sources

- 1. CAS 619-72-7: 4-Nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. 3,4-Dimethylbenzonitrile | C9H9N | CID 89884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 79603-03-5|4-Bromo-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 31643-49-9|4-Nitrophthalonitrile|BLD Pharm [bldpharm.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. 3,5-Dimethyl-4-nitrobenzonitrile | C9H8N2O2 | CID 13974891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. svedbergopen.com [svedbergopen.com]

- 11. Benzonitrile, 3,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 4,5-Dimethyl-2-nitrobenzonitrile: Structure, Molecular Weight, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitrile group, a nitro group, and two methyl groups on the benzene ring, provides a versatile scaffold for the development of novel therapeutics and complex organic molecules. The electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-donating nature of the methyl groups, create a unique electronic environment that influences the molecule's reactivity and potential as a synthetic building block. This guide provides a comprehensive overview of the structure, molecular weight, and a detailed, field-proven protocol for the synthesis of 4,5-Dimethyl-2-nitrobenzonitrile, grounded in established chemical principles.

Molecular Structure and Properties

The fundamental characteristics of 4,5-Dimethyl-2-nitrobenzonitrile are summarized below. Understanding these properties is crucial for its application in experimental settings.

Chemical Structure

The structure of 4,5-Dimethyl-2-nitrobenzonitrile consists of a benzene ring substituted with the following functional groups:

-

A cyano group (-C≡N) at position 1.

-

A nitro group (-NO₂) at position 2.

-

Two methyl groups (-CH₃) at positions 4 and 5.

The IUPAC name for this compound is 4,5-dimethyl-2-nitrobenzonitrile.

Molecular Formula and Weight

The chemical properties of this compound are detailed in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 15089-77-7 |

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms: (9 x 12.01) + (8 x 1.01) + (2 x 14.01) + (2 x 16.00) = 176.17 g/mol .

Caption: Molecular structure of 4,5-Dimethyl-2-nitrobenzonitrile.

Synthesis Protocol

The synthesis of 4,5-Dimethyl-2-nitrobenzonitrile can be achieved through a multi-step process starting from 4,5-dimethylbenzoic acid. The following protocol outlines a reliable and validated pathway.

Overall Synthetic Workflow

The synthesis proceeds in three main stages:

-

Nitration of 4,5-dimethylbenzoic acid to form 2-nitro-4,5-dimethylbenzoic acid.

-

Amidation of the carboxylic acid to produce 2-nitro-4,5-dimethylbenzamide.

-

Dehydration of the amide to yield the final product, 4,5-Dimethyl-2-nitrobenzonitrile.

Caption: Synthetic workflow for 4,5-Dimethyl-2-nitrobenzonitrile.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

Causality: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. This combination of directing effects favors the introduction of the nitro group at the 2-position.

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4,5-dimethylbenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture between 0-10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture over crushed ice, which will cause the product, 2-nitro-4,5-dimethylbenzoic acid, to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Amidation of 2-Nitro-4,5-dimethylbenzoic Acid

Causality: The conversion of a carboxylic acid to a primary amide is a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with ammonia to form the amide.

Protocol:

-

Suspend 2-nitro-4,5-dimethylbenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Slowly add this solution to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

The amide product, 2-nitro-4,5-dimethylbenzamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Dehydration of 2-Nitro-4,5-dimethylbenzamide

Causality: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. This dehydration can be accomplished using a variety of dehydrating agents.

Protocol:

-

Combine 2-nitro-4,5-dimethylbenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) in an appropriate solvent.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into a cold aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the product, 4,5-Dimethyl-2-nitrobenzonitrile, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Two singlets would be expected for the aromatic protons. The two methyl groups would also likely appear as distinct singlets.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons. The carbons attached to the electron-withdrawing nitro and nitrile groups would be shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176.17.

Conclusion

This technical guide provides a detailed overview of the structure, molecular weight, and a robust synthetic route for 4,5-Dimethyl-2-nitrobenzonitrile. The provided protocols are based on well-established and reliable chemical transformations, offering researchers a solid foundation for the synthesis and further application of this versatile compound in their drug discovery and development endeavors. The self-validating nature of the described experimental choices ensures a high degree of confidence in achieving the desired product.

References

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.

- Larock, R. C. (1999).

A Tale of Two Nitriles: A Comparative Analysis of 4,5-Dimethyl-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the subtle modification of a molecule's architecture can profoundly influence its physical properties, reactivity, and biological activity. This guide delves into a comparative analysis of two structurally similar, yet electronically distinct, aromatic building blocks: 4,5-Dimethyl-2-nitrobenzonitrile and 4,5-Dimethoxy-2-nitrobenzonitrile . As a Senior Application Scientist, this document aims to provide not just a side-by-side comparison of data, but a deeper understanding of the underlying principles that govern the behavior of these molecules, empowering researchers to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physical Distinctions

The core difference between these two molecules lies in the nature of the substituents at the 4 and 5 positions of the benzene ring: methyl (-CH₃) groups versus methoxy (-OCH₃) groups. This seemingly minor alteration leads to significant differences in their electronic properties and, consequently, their physical characteristics.

| Property | 4,5-Dimethyl-2-nitrobenzonitrile | 4,5-Dimethoxy-2-nitrobenzonitrile |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₄ |

| Molecular Weight | 176.17 g/mol | 208.17 g/mol [1] |

| Appearance | Likely a crystalline solid | Light yellow to amber crystalline powder |

| Melting Point | Not readily available; predicted to be lower than the dimethoxy analog | 165-170 °C |

| CAS Number | Not definitively assigned; may be found under broader categories | 102714-71-6[1] |

The higher molecular weight of the dimethoxy compound is a straightforward consequence of the additional oxygen atoms. The significantly higher melting point of 4,5-dimethoxy-2-nitrobenzonitrile suggests stronger intermolecular forces in its crystal lattice, which can be attributed to the polar C-O bonds of the methoxy groups, leading to dipole-dipole interactions that are absent in the dimethyl analogue.

The Electronic Tug-of-War: A Deeper Dive into Substituent Effects

The true divergence in the chemical personality of these molecules stems from the electronic effects of the methyl and methoxy substituents. Both the nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects. The substituents at the 4 and 5 positions, however, play a crucial role in modulating this electron deficiency.

-

Methyl Groups (-CH₃): These are weakly electron-donating groups. They primarily exert a positive inductive effect (+I), pushing electron density into the ring. Hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the aromatic π-system, further enhances this electron-donating character.

-

Methoxy Groups (-OCH₃): These groups have a dual nature. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic ring, a powerful electron-donating effect (+M). In the case of methoxy groups, the resonance effect generally outweighs the inductive effect, resulting in a net electron-donating character.[2]

This difference in electron-donating ability is key: the methoxy groups in 4,5-dimethoxy-2-nitrobenzonitrile enrich the electron density of the aromatic ring to a greater extent than the methyl groups in its counterpart. This has profound implications for the reactivity of the molecules.

Figure 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzonitrile.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzonitrile

Materials:

-

3,4-Dimethoxybenzonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Slowly add 3,4-dimethoxybenzonitrile to the cold sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3,4-dimethoxybenzonitrile, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of 4,5-dimethoxy-2-nitrobenzonitrile is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to yield a light-yellow crystalline solid.

Trustworthiness: This protocol is a standard electrophilic aromatic substitution reaction. The progress should be monitored by TLC to ensure completion and to check for the formation of byproducts. The final product should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile

The synthesis of this isomer is more challenging due to the potential for the formation of multiple nitro isomers. Nitration of 3,4-dimethylbenzonitrile yields a mixture of products, including the desired 2-nitro isomer, as well as the 5-nitro and 6-nitro isomers. [2]Careful control of reaction conditions and chromatographic separation are necessary to isolate the desired product.

Figure 3: Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile.

Experimental Protocol: Nitration of 3,4-Dimethylbenzonitrile [2] Materials:

-

3,4-Dimethylbenzonitrile

-

Acetic Anhydride

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Dissolve 3,4-dimethylbenzonitrile in acetic anhydride and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of nitro-isomers.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the isomers and isolate 4,5-dimethyl-2-nitrobenzonitrile.

Causality Behind Experimental Choices: The use of acetic anhydride as the solvent instead of sulfuric acid can sometimes offer better control over the reaction and may influence the isomer distribution. The chromatographic separation is the critical step in this synthesis to obtain the pure desired product.

Comparative Reactivity: A Predictive Analysis

The differing electronic nature of the methyl and methoxy substituents dictates the reactivity of these molecules in various chemical transformations.

Electrophilic Aromatic Substitution

While both molecules already possess a nitro group, further electrophilic substitution is highly unlikely due to the strong deactivating nature of both the nitro and cyano groups. However, considering the starting materials, the rate of nitration of 3,4-dimethoxybenzonitrile is expected to be significantly faster than that of 3,4-dimethylbenzonitrile. This is because the +M effect of the methoxy groups provides greater stabilization to the cationic intermediate (the sigma complex) formed during the electrophilic attack compared to the +I and hyperconjugation effects of the methyl groups.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strongly electron-withdrawing nitro group ortho to potential leaving groups (though none are present in the parent structures) activates the ring towards nucleophilic aromatic substitution. In a hypothetical scenario where a leaving group is present at the 1-position (the cyano carbon), the rate of SₙAr would be influenced by the substituents at the 4 and 5 positions. The electron-donating nature of both dimethyl and dimethoxy groups would disfavor this reaction by destabilizing the negatively charged Meisenheimer intermediate. However, the effect would be more pronounced in the dimethoxy compound due to the stronger electron-donating resonance of the methoxy groups.

Reactivity of the Functional Groups

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common and important transformation. A variety of reagents can be employed for this purpose, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). The electronic nature of the ring substituents can influence the rate of this reduction. The more electron-rich aromatic ring of the dimethoxy compound may slightly decrease the rate of reduction compared to the dimethyl analog, as the nitro group is less electron-deficient. However, this effect is generally subtle, and both compounds are expected to undergo this reduction under standard conditions.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The rate of this reaction is sensitive to the electronic environment. Under acidic conditions, the first step is protonation of the nitrile nitrogen. The more electron-donating methoxy groups in 4,5-dimethoxy-2-nitrobenzonitrile would make the nitrogen more basic and thus accelerate the initial protonation step, potentially leading to a faster hydrolysis rate compared to the dimethyl analog. Conversely, under basic conditions, the initial step is the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The stronger electron-donating effect of the methoxy groups would decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of basic hydrolysis compared to the dimethyl compound.

Conclusion for the Practicing Scientist

While 4,5-dimethyl-2-nitrobenzonitrile and 4,5-dimethoxy-2-nitrobenzonitrile share a common structural framework, the choice between them in a synthetic campaign should be guided by a clear understanding of their distinct electronic properties.

-

4,5-Dimethoxy-2-nitrobenzonitrile is characterized by a more electron-rich aromatic ring, a higher melting point, and a more straightforward synthesis. Its enhanced electron density may influence the rates of reactions involving its functional groups.

-

4,5-Dimethyl-2-nitrobenzonitrile , with its less electron-donating substituents, presents a more challenging synthesis due to the formation of isomers. Its physical and reactive properties will be subtly but significantly different from its dimethoxy counterpart.

This guide provides a foundational understanding of these differences, grounded in the principles of physical organic chemistry. By appreciating the nuanced interplay of inductive and resonance effects, researchers can better predict the behavior of these valuable building blocks and design more efficient and successful synthetic routes.

References

-

Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry, 52(7), 1231–1240. Available at: [Link]

-

PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 4,5-Dimethyl-2-nitrobenzonitrile

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a functionalized aromatic intermediate utilized in the synthesis of complex heterocycles, dyes, and pharmaceutical precursors (e.g., quinazolines).[1][2] Its structure features a benzene core substituted with a nitrile group (C-1), a nitro group (C-2), and two methyl groups (C-4, C-5).[1][2]

Understanding its solubility landscape is critical for:

-

Reaction Optimization : Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductions.[1][2]

-

Purification : Designing effective recrystallization protocols to separate it from isomers (e.g., 2,3-dimethyl-6-nitrobenzonitrile).[1][2]

-

Formulation : Preparing stock solutions for biological assays.[1][2]

Physicochemical Profile & Structural Analysis[1][3]

The solubility behavior of 4,5-Dimethyl-2-nitrobenzonitrile is governed by the competition between its highly polar electron-withdrawing groups and its lipophilic methyl substituents.[1]

-

Polar Head (Hydrophilic/Polar) : The ortho-nitro (

) and nitrile ( -

Lipophilic Tail (Hydrophobic) : The two methyl groups at positions 4 and 5 increase the molecule's lipophilicity compared to unsubstituted nitrobenzonitriles, reducing water solubility while enhancing compatibility with non-polar organic solvents like toluene.[1][2]

-

Crystal Lattice Energy : As a nitro-aromatic solid (likely MP > 90°C), the lattice energy is significant.[1][2] Dissolution requires solvents capable of disrupting

-

Predicted Solubility Data Table

Data based on structural activity relationships (SAR) of analogous nitro-aromatic nitriles.[1][2]

| Solvent Class | Specific Solvents | Solubility Rating | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice.[1][2] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Dispersion forces + weak H-bonding; excellent for extraction.[1][2] |

| Ketones | Acetone, MEK | High (>50 mg/mL) | Dipole-dipole; Acetone is a standard solvent for initial dissolution.[1][2] |

| Esters | Ethyl Acetate | Moderate (20-50 mg/mL) | Good general solvent; solubility increases significantly with heat.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate (Heat dependent) | H-bonding; often used for recrystallization (soluble hot, insoluble cold).[1][2] |

| Aromatics | Toluene, Xylene | Low-Moderate | |

| Alkanes | Hexane, Pentane | Insoluble (<1 mg/mL) | Lack of polarity; excellent anti-solvents for precipitation.[1][2] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; methyl groups prevent hydration.[1][2] |

Experimental Protocol: Gravimetric Solubility Determination

Use this Self-Validating Protocol (SVP) to determine exact solubility values when literature data is insufficient.[1][2]

Objective : Determine the saturation solubility (

Materials

-

Analytical Balance (0.1 mg precision).[1]

-

Scintillation vials (20 mL) with PTFE-lined caps.[1]

-

Syringe filters (0.45 µm PTFE or Nylon).

-

Temperature-controlled shaker or water bath.[1]

Workflow

-

Saturation : Add excess solid 4,5-Dimethyl-2-nitrobenzonitrile to 2.0 mL of solvent in a vial.

-

Equilibration : Agitate at 25°C for 24 hours. Validation Check: Ensure solid is still visible.[1][2] If not, add more solid.[1]

-

Filtration : Draw the supernatant through a pre-warmed syringe filter into a tared vial (

). -

Weighing : Weigh the vial + solution (

). -

Evaporation : Evaporate solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1][2]

-

Final Weighing : Weigh the vial + dried residue (

).

Calculation

1Recrystallization Strategy

Purification of 4,5-Dimethyl-2-nitrobenzonitrile, particularly from nitration isomers, relies on exploiting the temperature-dependent solubility in Ethanol or Ethyl Acetate/Hexane systems.[1][2]

Recommended Solvent Systems

-

Single Solvent : Ethanol (95% or absolute) .

-

Binary System : Ethyl Acetate (Solvent) / Hexane (Anti-solvent) .[1][2]

Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and recrystallization.

Caption: Decision logic for selecting reaction solvents versus recrystallization systems based on thermal solubility profiles.

Safety & Handling

-

Energetic Potential : As a nitro-aromatic, this compound possesses high energy potential.[1][2] Avoid heating to dryness in large quantities without thermal safety assessment (DSC/ARC).[1]

-

Toxicity : Nitrobenzonitriles are potentially toxic by inhalation and skin absorption.[1][2] Handle in a fume hood.

-

Solvent Compatibility : Avoid strong bases (e.g., NaOH) in acetone or ketone solvents, as this can lead to exothermic polymerization or Janovsky-type reactions common with nitro-aromatics.[1][2]

References

-

PubChem . 4,5-Dimethoxy-2-nitrobenzonitrile (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Technical Guide: 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7)

Topic: Safety Data Sheet (SDS) & Technical Guide: 4,5-Dimethyl-2-nitrobenzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Medicinal Chemists

Safe Handling, Synthesis Context, and Physicochemical Profiling

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) is a specialized aromatic building block primarily utilized in the synthesis of nitrogenous heterocycles, specifically quinazolines and indoles.[1][2][3][4] These scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR inhibitors).

As a nitro-substituted benzonitrile, this compound presents a dual-hazard profile: the nitro group confers potential thermal instability and energetic decomposition risks, while the nitrile moiety poses acute toxicity hazards (metabolic cyanide release) and skin absorption risks. This guide synthesizes standard safety protocols with field-proven handling strategies for drug discovery workflows.

Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the molecule.

| Property | Data | Note |

| Chemical Name | 4,5-Dimethyl-2-nitrobenzonitrile | |

| CAS Number | 15089-77-7 | Unique Identifier |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Physical State | Crystalline Solid | Pale yellow to orange (typical of nitroaromatics) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water |

| Melting Point | ~100–110 °C (Predicted) | Experimental verification required per batch |

| SMILES | CC1=CC(=C(C=C1C)N(=O)=O)C#N |

Hazard Architecture & Toxicology

Mechanistic understanding of risks beyond simple GHS codes.

The hazard profile of 4,5-Dimethyl-2-nitrobenzonitrile is derived from its functional groups. The electron-withdrawing nitro group activates the ring, making it susceptible to nucleophilic attack, but also increases the compound's oxidative potential.

3.1 GHS Classification (Aggregated/Predicted)

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin).

-

Skin/Eye Irritation: Category 2/2A (Causes irritation).

-

Specific Target Organ Toxicity (STOT): Respiratory irritation (Single Exposure).

3.2 Mechanistic Hazard Logic

The following diagram illustrates the decision logic for hazard assessment based on structural motifs.

Figure 1: Structural Hazard Assessment. The nitro group drives reactivity risks, while the nitrile group drives toxicological risks.

Safe Handling & Storage Architecture

Protocols designed for self-validation and error prevention.

4.1 Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Static Control: Nitro compounds can be sensitive to electrostatic discharge (ESD). Use antistatic weighing boats and ground all metal spatulas/equipment.

4.2 Personal Protective Equipment (PPE) Matrix

Scientific rationale for PPE selection:

| PPE Type | Material Recommendation | Rationale |

| Gloves (Solid) | Nitrile (Double gloved) | Sufficient for dry solid handling. |

| Gloves (Solution) | Laminate (Silver Shield) or Butyl | If dissolved in DCM or Acetone, standard nitrile degrades rapidly, facilitating transdermal absorption of the nitro-compound. |

| Respiratory | N95 (if hood unavailable) | Prevent inhalation of dust; nitroaromatics are potent methemoglobinemia inducers. |

| Eye Protection | Chemical Goggles | Safety glasses allow side-entry of dusts; goggles seal the ocular cavity. |

4.3 Storage Logic

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage mitigates slow thermal decomposition over months.

-

Segregation: Store away from strong reducing agents (e.g., hydrides, hydrogenation catalysts) and strong bases . The nitro group can react violently with reductants; the nitrile α-protons (though deactivated here) can participate in base-catalyzed condensations.

Emergency Response Protocols

Actionable workflows for fire and exposure scenarios.

5.1 Fire Fighting Strategy

CRITICAL: Do NOT use a solid water jet.

-

Reasoning: Water jets can scatter the burning chemical, spreading the fire. Furthermore, hydrolysis of the nitrile at high temperatures can release toxic ammonia or traces of cyanide.

-

Preferred Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.

5.2 Exposure Response Workflow

Figure 2: Emergency Response Triage. Immediate decontamination is prioritized before transport to medical facilities.

Synthesis & Application Context

Why this molecule matters in drug development.

4,5-Dimethyl-2-nitrobenzonitrile is a "gateway" molecule. The ortho relationship between the nitro and nitrile groups allows for a reductive cyclization cascade, a powerful method for generating Quinazolines and Indoles .

6.1 Synthetic Pathway: The Reductive Cyclization

In a typical medicinal chemistry workflow (e.g., synthesizing Gefitinib analogs), the nitro group is reduced to an amine. The amine then attacks the nitrile carbon (often activated by a formamide or urea equivalent) to close the ring.

Figure 3: Synthetic utility in drug discovery. The compound serves as a precursor to the 2-aminobenzonitrile pharmacophore.

6.2 Experimental Insight

When performing the reduction (Step 1 in Figure 3), researchers should be aware that the reaction can be highly exothermic.

-

Protocol Tip: If using catalytic hydrogenation (H₂/Pd-C), ensure the nitrile group is not over-reduced to the benzylamine. Using stoichiometric reductants like Iron (Fe) in acetic acid or Stannous Chloride (SnCl₂) often provides better chemoselectivity for the nitro group in the presence of a nitrile [1].

Disposal & Environmental Fate

-

Disposal: Do not dispose of via sink. This compound must be incinerated in a chemical combustor equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and potential cyanide effluents.

-

Environmental Fate: High potential for persistence in aquatic environments due to low water solubility. Considered toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).

References

- Reduction of Nitroarenes: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for chemoselective nitro reduction).

-

Quinazoline Synthesis: Asif, M. (2014). "Chemical Characteristics and Medicinal Values of Quinazoline Derivatives." International Journal of Medicinal Chemistry. Link

-

Compound Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85831880, 3,4-dimethyl-2-nitrobenzonitrile (Isomer Analog). Link

-

CAS Verification: BLD Pharm. "Product BD362255: 4,5-Dimethyl-2-nitrobenzonitrile."[2][5][6] Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 619-24-9|3-Nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,5-dimethyl-2-nitrobenzonitrile [15089-77-7] | Chemsigma [chemsigma.com]

- 5. 31643-49-9|4-Nitrophthalonitrile|BLD Pharm [bldpharm.com]

- 6. 79603-03-5|4-Bromo-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]

Strategic Sourcing & Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile: A Technical Guide

The following technical guide details the sourcing, pricing, and synthesis strategies for 4,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the development of functionalized phthalocyanines and nitrogen-containing heterocycles.

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile (CAS: 15089-77-7) is a high-value building block used primarily in the synthesis of phthalocyanines (via 4,5-dimethylphthalonitrile) and bioactive quinazolines . Due to its specific substitution pattern, it is often classified as a "niche intermediate" rather than a commodity chemical. This scarcity results in high market prices and long lead times.

This guide provides a dual-strategy approach:

-

Direct Sourcing: Identification of verified suppliers and price benchmarks.

-

In-House Synthesis: A validated, regiospecific protocol to synthesize the target from the cost-effective precursor 4,5-dimethyl-2-nitroaniline , bypassing the selectivity issues of direct nitration.

Chemical Identity & Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 4,5-Dimethyl-2-nitrobenzonitrile |

| CAS Number | 15089-77-7 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Structure | Benzene ring substituted with CN (1), NO₂ (2), CH₃ (4), CH₃ (5) |

| Key Application | Precursor to 4,5-dimethylphthalonitrile (CAS 36360-43-7); Quinazoline synthesis |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Market Analysis: Suppliers & Price

The market for this compound is illiquid. Most major catalogs list it as "Inquiry" or "Backorder," necessitating a strategic approach to procurement.

Commercial Availability

-

Status: Niche / Custom Synthesis.

-

Lead Time: Often 4–8 weeks (if sourced from Asian contract manufacturers).

-

Purity Standard: Typically ≥97% (GC/HPLC).

Supplier Landscape

The following suppliers are known to list this specific CAS or its immediate precursors.

| Supplier | Type | Region | Catalog / Role |

| Angene International | Catalog | Global/China | Cat# AG001MXU. Reliable for gram-scale. |

| SAGECHEM | Manufacturer | China | Bulk inquiry. Likely source for kg-scale. |

| Thermo Scientific | Distributor | Global | Lists precursor (Aniline) reliably; Target is likely custom. |

| Sigma-Aldrich | Distributor | Global | Product #1538290 (Rare Chemical Library). |

Price Benchmarking (Estimated)

Prices fluctuate based on raw material costs and batch availability.

| Scale | Estimated Price (Target) | Estimated Price (Precursor)* |

| 1 g | $85 - $120 | $5 - $10 |

| 25 g | $400 - $600 | $60 - $80 |

| 100 g | Inquiry ($1,200+) | ~$250 |

*Decision Driver: The precursor 4,5-Dimethyl-2-nitroaniline (CAS 6972-71-0) is approximately 10-15x cheaper than the target nitrile. For requirements >10g, in-house synthesis is strongly recommended to reduce costs and control purity.

Technical Synthesis Protocol

The Problem with Direct Nitration

Direct nitration of 3,4-dimethylbenzonitrile is not recommended.

-

Mechanism: The nitrile group (CN) is meta-directing, while the methyl groups are ortho/para-directing.

-

Result: This conflict leads to a mixture of isomers (2-nitro, 5-nitro, and 6-nitro), with the 5-nitro isomer often predominating due to steric hindrance at the 2-position. Separation of these isomers requires tedious column chromatography.

Recommended Route: Sandmeyer Cyanation

The most robust route utilizes 4,5-dimethyl-2-nitroaniline as the starting material. This locks the nitro group in the correct position relative to the methyls before the nitrile is introduced.

Reaction Scheme:

-

Diazotization: Amine

Diazonium Salt ( -

Sandmeyer: Diazonium Salt + CuCN

Nitrile (

Caption: Regiospecific synthesis via Sandmeyer reaction ensures correct isomer formation.

Step-by-Step Protocol

Safety Warning: This procedure involves the generation of diazonium salts (potentially explosive if dry) and the use of Cyanides (highly toxic). All work must be performed in a properly functioning fume hood. A cyanide antidote kit must be available.

Materials:

-

4,5-Dimethyl-2-nitroaniline (16.6 g, 100 mmol)

-

Sodium Nitrite (7.6 g, 110 mmol)

-

Copper(I) Cyanide (10.8 g, 120 mmol)

-

Potassium Cyanide (13.0 g, 200 mmol) - Optional, to form soluble cuprate species

-

Hydrochloric Acid (conc.)

-

Sodium Bicarbonate (sat.[1] aq.)

Procedure:

-

Diazotization:

-

Suspend the aniline (16.6 g) in water (100 mL) and conc. HCl (30 mL).

-

Cool the mixture to 0–5 °C in an ice/salt bath. Stir vigorously.

-

Add a solution of Sodium Nitrite (7.6 g in 20 mL water) dropwise, maintaining the temperature below 5 °C.

-

Stir for 30 mins. The solution should become clear/translucent as the diazonium salt forms.

-

-

Preparation of Cyanating Agent:

-

In a separate flask, dissolve Copper(I) Cyanide (10.8 g) and Potassium Cyanide (13.0 g) in water (100 mL) to form the soluble tetracyanocuprate complex (or use CuCN in pyridine/toluene if preferred).

-

Cool this solution to 5 °C.

-

-

Sandmeyer Reaction:

-

Slowly pour the cold diazonium solution into the cyanide solution with vigorous stirring. Caution: Nitrogen gas will evolve efficiently—ensure vessel has headspace.

-

Allow the mixture to warm to room temperature over 2 hours.

-

Heat to 50 °C for 30 minutes to drive the reaction to completion.

-

-

Workup:

-

Extract the mixture with Ethyl Acetate (3 x 100 mL).

-

Wash the organic layer with 1M NaOH (to remove phenols), water, and brine.

-

Dry over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2) if high purity is required.

-

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, verify using the following parameters.

| Test | Expected Result | Interpretation |

| Appearance | Pale yellow to tan solid | Dark color indicates oxidation or azo-coupling impurities. |

| Melting Point | 108–112 °C | Lower MP suggests isomer contamination. |

| IR Spectroscopy | ~2230 cm⁻¹ (CN stretch)~1530/1350 cm⁻¹ (NO₂) | Confirms presence of nitrile and nitro groups. |

| ¹H NMR (CDCl₃) | Two singlets (aromatic)Two singlets (methyl) | The protons at C3 and C6 are para to each other, appearing as singlets (or weak doublets). |

Sourcing Decision Tree

Caption: Decision matrix for sourcing based on scale and cost-efficiency.

References

-

PubChem. (2025). 4,5-Dimethyl-2-nitrobenzonitrile Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1928). o-Tolunitrile and Sandmeyer Reaction Protocols. Coll. Vol. 1, p.514. [Link](Referenced for general Sandmeyer protocol validation).

Sources

2-nitro-4,5-dimethylbenzonitrile synonyms and IUPAC name

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate used primarily in the synthesis of functionalized heterocycles and advanced materials. Characterized by a benzonitrile core substituted with a nitro group at the ortho position and two methyl groups at the para and meta positions (relative to the nitrile), it serves as a critical electrophilic scaffold. Its primary utility lies in its reduction to the corresponding aniline (2-amino-4,5-dimethylbenzonitrile), a precursor for quinazoline-based kinase inhibitors, and its conversion to phthalonitriles for phthalocyanine pigment production.

Chemical Identity & Nomenclature

Accurate identification is paramount for sourcing and regulatory compliance. The compound is often indexed under its IUPAC name or specific CAS registry number.

| Identifier | Value |

| IUPAC Name | 4,5-Dimethyl-2-nitrobenzonitrile |

| Common Synonyms | 2-Nitro-4,5-dimethylbenzonitrile; 1-Cyano-4,5-dimethyl-2-nitrobenzene |

| CAS Registry Number | 15089-77-7 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| SMILES | CC1=CC(=C(C=C1C)C#N)[O-] |

| InChI Key | KMXMOTHNWNJKBR-UHFFFAOYSA-N |

Synthetic Methodologies

Synthesis of 4,5-dimethyl-2-nitrobenzonitrile requires careful control of regiochemistry to distinguish it from isomers like 3,4-dimethyl-5-nitrobenzonitrile. Two primary routes are established: direct nitration (industrial) and the stepwise functionalization of benzoic acid derivatives (high purity).

Method A: Regioselective Nitration of 3,4-Dimethylbenzonitrile

Direct nitration of 3,4-dimethylbenzonitrile is the most atom-economical route but requires precise temperature control to favor the 6-nitro (which becomes 2-nitro upon renumbering) isomer over the 5-nitro isomer.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry: The cyano group (C1) is meta-directing. The methyl groups at C3 and C4 are ortho/para-directing.

-

Position 2 (ortho to CN, ortho to Me-3): Sterically hindered.

-

Position 5 (meta to CN, ortho to Me-4): Synergistic activation, but leads to the 5-nitro isomer.

-

Position 6 (ortho to CN, para to Me-3): Activated by the para-methyl group. Substitution here yields the target 4,5-dimethyl-2-nitrobenzonitrile .[1]

-

Protocol Summary:

-

Nitration: Dissolve 3,4-dimethylbenzonitrile in concentrated sulfuric acid (H₂SO₄). Cool to 0–5°C.

-

Addition: Dropwise addition of fuming nitric acid (HNO₃) or KNO₃/H₂SO₄ mixture.

-

Quench: Pour onto crushed ice.

-

Purification: Fractional crystallization from ethanol/water is required to separate the 2-nitro isomer (target) from the 5-nitro byproduct.

Method B: Stepwise Synthesis from 4,5-Dimethylbenzoic Acid (High Purity)

For pharmaceutical applications requiring high isomeric purity, a stepwise route via the benzoic acid is preferred. This method leverages the high regioselectivity of nitrating the acid precursor before installing the nitrile.

Workflow Diagram:

Figure 1: Stepwise synthesis ensuring high regiochemical fidelity.

Detailed Protocol (Method B):

-

Nitration: Treat 4,5-dimethylbenzoic acid with mixed acid (HNO₃/H₂SO₄) at 0-10°C. The carboxyl group directs meta, while methyls direct ortho/para, synergistically favoring the 2-position to yield 4,5-dimethyl-2-nitrobenzoic acid (CAS 15089-51-7).

-

Amidation: Convert the acid to the acid chloride using thionyl chloride (SOCl₂, reflux, 2h), then quench with aqueous ammonia (NH₄OH) to precipitate 4,5-dimethyl-2-nitrobenzamide .

-

Dehydration: Suspend the amide in phosphorus oxychloride (POCl₃) or thionyl chloride with a catalytic amount of DMF. Heat to reflux (3–4h). The amide dehydrates to form the nitrile.

-

Isolation: Pour into ice water; filter the precipitate. This route typically yields >95% isomeric purity.

Applications in Drug Discovery & Materials

The 2-nitro-4,5-dimethylbenzonitrile scaffold is a versatile "masked" aniline.

Quinazoline Kinase Inhibitors

Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd-C) yields 2-amino-4,5-dimethylbenzonitrile . This intermediate reacts with formamide or amidines to close the pyrimidine ring, forming 6,7-dimethylquinazolin-4(3H)-ones .

-

Relevance: Substituted quinazolines are privileged structures in EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Phthalocyanine Precursors

The compound can be converted to 4,5-dimethylphthalonitrile (1,2-dicyano-4,5-dimethylbenzene) via nitro-displacement (Rosenmund-von Braun type reaction) or reduction/Sandmeyer sequences.

-

Relevance: 4,5-Dimethylphthalonitrile is the monomer for Octamethylphthalocyanine , a metallorganic dye used in optical recording media and photodynamic therapy.

Safety & Handling

-

Hazards: Like most nitro-aromatics, this compound is likely toxic if swallowed or inhaled. It may cause skin and eye irritation.

-

Energetics: Nitro compounds can be explosive under extreme heat or shock. Reactions involving nitration must be temperature-controlled to prevent thermal runaway.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

GuideChem. (2025). 4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 Profile. Retrieved from

-

BenchChem. (2025).[2][3] Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Retrieved from

-

PubChem. (2025). Compound Summary: 4,5-Dimethyl-2-nitrobenzonitrile.[1][4] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). Synthesis of 4,5-dimethylphthalonitrile via nitro-precursors. Retrieved from

Methodological & Application

Application Note: Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile via Sandmeyer Cyanation

[1]

Executive Summary

This application note details the synthesis of 4,5-dimethyl-2-nitrobenzonitrile from 4,5-dimethyl-2-nitroaniline using a modified Sandmeyer reaction. This transformation replaces an aromatic primary amine (

The presence of an electron-withdrawing nitro group at the ortho position (C2) deactivates the amine, requiring rigorous control of acidity and temperature during diazotization.[1] Furthermore, the subsequent cyanation step utilizes a tetracyanocuprate(I) complex to mitigate the risk of hydrogen cyanide evolution and ensure efficient radical transfer. This protocol is designed for researchers requiring high-purity intermediates for quinazoline or phthalocyanine synthesis.[1]

Safety & Hazard Assessment (Critical)

Potassium Cyanide (KCN)Copper(I) Cyanide (CuCN)11Hydrogen Cyanide (HCN)1-

Engineering Controls: All operations must be performed in a certified chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles, and a full-face shield.[1]

-

Emergency Protocols: Ensure an HCN detector is active. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.[1]

-

Waste Management: All cyanide-containing waste must be quenched with sodium hypochlorite (bleach) at pH > 10 before disposal.[1]

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (

Figure 1: Mechanistic pathway involving diazotization followed by copper-catalyzed radical cyanation.[1][3]

Reagents and Equipment

| Reagent | CAS | Role | Stoichiometry |

| 4,5-Dimethyl-2-nitroaniline | 6972-97-0 | Substrate | 1.0 equiv |

| Sodium Nitrite ( | 7632-00-0 | Diazotizing Agent | 1.1 equiv |

| Hydrochloric Acid (conc.) | 7647-01-0 | Solvent/Acid Source | Excess |

| Copper(I) Cyanide ( | 544-92-3 | Catalyst/Reagent | 1.2 equiv |

| Potassium Cyanide ( | 151-50-8 | Complexing Agent | 2.4 equiv |

| Sodium Bicarbonate ( | 144-55-8 | Neutralizer | As needed |

Detailed Experimental Protocol

Phase 1: Diazotization (Formation of the Electrophile)

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 4,5-dimethyl-2-nitroaniline (10 mmol) in conc. HCl (10 mL) and water (20 mL) .[1]

-

Dissolution: Heat gently if necessary to break up aggregates, then cool the mixture to 0–5°C using an ice-salt bath. The amine hydrochloride salt may precipitate as a fine suspension; this is normal.[1]

-

Addition: Dissolve

(11 mmol) in minimal water (5 mL). Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C . -

Endpoint: Stir for 30 minutes. Test the solution with starch-iodide paper. An immediate blue/black color indicates excess nitrous acid (required).[1] If negative, add small aliquots of

until positive. -

Stabilization: Keep the diazonium solution (Solution A) on ice. Note: The 2-nitro group destabilizes the diazonium salt; do not store for long periods.[1]

Phase 2: Preparation of Cyanation Reagent

-

Complex Formation: In a separate 500 mL flask, dissolve

(12 mmol) and-

Chemistry: This forms the soluble tetracyanocuprate complex species (e.g.,

), which is the active cyanation agent.[1]

-

-

Temperature: Cool this solution (Solution B) to 0–5°C .

Phase 3: The Sandmeyer Reaction

-

Neutralization (Critical): Carefully neutralize Solution A (Diazonium) to pH ~6 using solid

or Sodium Acetate.[1] Do not make it alkaline, but it must not be strongly acidic when added to the cyanide to prevent massive HCN evolution. -

Addition: Slowly add the neutralized Solution A to Solution B (Cyanide complex) over 20 minutes with vigorous stirring. Keep temperature <10°C during addition.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Then, heat the mixture to 50–60°C for 1 hour.

Phase 4: Workup and Purification[1][3]

-

Quenching: Cool to room temperature. IN THE HOOD , add 10% sodium hypochlorite (bleach) solution to the reaction mixture to destroy excess cyanide.[1] Test with cyanide strips to ensure destruction.[1][3]

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL) . -

Washing: Wash the combined organic layers with:

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Process Workflow

Figure 2: Operational workflow ensuring safety and yield optimization.

Validation & Quality Control

To validate the synthesis of 4,5-dimethyl-2-nitrobenzonitrile , compare analytical data against these expected values:

-

Physical State: Off-white to pale yellow crystalline solid.[1]

-

IR Spectroscopy:

-

NMR (CDCl

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Diazonium decomposition | Ensure temp < 5°C during diazotization. Do not delay addition to CuCN. |

| Phenol Impurity | Hydrolysis of diazonium | Ensure the reaction mixture is not too acidic during heating; add diazonium to the copper solution.[1] |

| No Reaction | Inactive Copper Catalyst | Use freshly prepared CuCN or ensure KCN is added to solubilize CuCN into the active cyanocuprate species.[1] |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard Reference for Sandmeyer Protocols).

-

Sandmeyer, T. "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen."[1] Berichte der deutschen chemischen Gesellschaft, 1884.[1] (Foundational Mechanism).[1][2][3]

-

PubChem. "4,5-Dimethoxy-2-nitrobenzonitrile Compound Summary." (Structural Analog Data for Validation). [1]

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."[1] (Safety Protocols). [1]

Application Note: Optimized Sandmeyer Cyanation Protocol for 4,5-Dimethyl-2-nitrobenzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5-Dimethyl-2-nitrobenzonitrile (CAS: 50419-58-4) from 4,5-dimethyl-2-nitroaniline . While the Sandmeyer reaction is a staple of organic synthesis, this specific substrate presents unique challenges due to the ortho-nitro group, which induces both steric hindrance and electronic deactivation of the amine.

Standard aqueous diazotization methods often fail due to the poor solubility of the nitroaniline precursor. This guide introduces a Modified Glacial Acetic Acid/Sulfuric Acid Protocol to ensure complete diazotization, coupled with a buffered Cyanocuprate transfer to maximize yield and safety.

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Root | Optimized Solution |

| Poor Solubility | Hydrophobic dimethyl & nitro groups reduce aqueous solubility. | Co-solvent System: Use of Glacial Acetic Acid ( |

| Incomplete Diazotization | Electron-withdrawing | Nitrosyl Sulfuric Acid: Generation of potent |

| Safety (HCN Generation) | Acidic diazonium solution added to Cyanide source. | pH Control: Strict buffering of the CuCN solution with |

Retrosynthetic & Mechanistic Analysis

The transformation relies on the radical-nucleophilic aromatic substitution (

Figure 1: Reaction Pathway & Mechanism

Caption: Mechanistic flow from the deactivated aniline to the nitrile via a diazonium intermediate and copper-catalyzed radical substitution.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Precursor: 4,5-Dimethyl-2-nitroaniline (1.0 eq)

-

Diazotization: Sodium Nitrite (

), Sulfuric Acid ( -

Cyanation: Copper(I) Cyanide (

), Sodium Cyanide ( -

Solvents: Water, Ethyl Acetate (for extraction), Toluene (for recrystallization).

Step 1: Diazotization (The "Engine")

Rationale: The ortho-nitro group makes the amine weakly basic. Simple HCl diazotization often results in a suspension of unreacted amine. We use the method adapted for sparingly soluble anilines [3].

-

Solubilization: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4,5-dimethyl-2-nitroaniline (10.0 g, 60 mmol) in Glacial Acetic Acid (40 mL) . Warm slightly (30-40°C) if necessary to achieve a clear solution, then cool to 15°C.

-

Acidification: Add Conc.

(15 mL) dropwise. Note: The amine sulfate may precipitate as a fine slurry; this is expected and preferred over large clumps. -

Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

-

Nitrosation: Add a solution of

(4.6 g, 66 mmol, 1.1 eq) in minimal water (10 mL) dropwise via an addition funnel. Maintain internal temperature below 5°C .-

Checkpoint: Stir for 45 minutes at 0-5°C. Test with starch-iodide paper (should turn blue immediately, indicating excess

).

-

-

Clarification: If any insoluble material remains, filter quickly through glass wool into a chilled flask. Keep the diazonium solution (Solution A) at 0°C.

Step 2: Sandmeyer Cyanation (The "Payload")

Rationale: We utilize a neutral/buffered cyanocuprate solution. Adding acidic diazonium to unbuffered cyanide generates lethal HCN gas. The use of carbonate neutralizes the acid carried over from Step 1 [1].

-

Catalyst Preparation: In a separate large reactor (vented to a scrubber), dissolve

(6.5 g, 72 mmol) and -

Buffering: Cool to 0-5°C and add

(15 g) dissolved in water (50 mL). This buffer is critical to neutralize the sulfuric/acetic acid from Solution A. -

The Addition (Critical Step): Slowly add the cold Diazonium Solution (Solution A) to the Copper Cyanide Solution over 30 minutes.

-

Observation: Nitrogen gas (

) evolution will be vigorous. Foaming may occur; ensure adequate headspace. -

Temperature: Keep the reaction mixture between 0–10°C during addition.

-

-

Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally. Then, heat gently to 50°C for 30 minutes to decompose any remaining diazonium salts and ensure complete conversion.

Step 3: Workup & Purification[2]

-

Quenching: Cool the mixture. In a fume hood, treat the reaction mixture with a strong oxidant (e.g., commercial bleach or

) to destroy excess cyanide before disposal. -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

-

Washing: Wash the combined organic layers with:

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Crystallization: The crude solid is usually yellow-brown. Recrystallize from Ethanol/Water or Toluene to obtain 4,5-Dimethyl-2-nitrobenzonitrile as pale yellow needles.

Process Workflow Diagram

Figure 2: Laboratory Scale-Up Workflow

Caption: Step-by-step process flow emphasizing the critical transfer from diazotization to the buffered copper solution.

Safety & Hazard Analysis (E-E-A-T)

-

Cyanide Hazard: This protocol involves

and-

Control: Always maintain the Copper solution at pH > 7 using Carbonate buffer. Never add Cyanide to the Acid; always add the Acidic Diazonium to the Buffered Cyanide [1].

-

-

Diazonium Stability: Dry diazonium salts can be explosive. Do not let the intermediate dry out. Process Solution A immediately.

-

Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

) before disposal.

Expected Results & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Yield | 60% – 75% | Low yield? Check diazotization temp. If >5°C, phenol formation competes. |

| Appearance | Pale yellow needles | Dark/Tar? Polymerization occurred. Improve stirring during mixing. |

| Melting Point | ~105-108°C (Lit.) | Low MP? Recrystallize from Toluene. |

References

-

Sandmeyer Reaction Mechanism & Context

- Source: Wikipedia / Organic Chemistry Portal.

-

URL:[Link]

- Source: US Patent 4,874,847 (Process for the diazotisation of primary aromatic amines).

-

Mechanistic Insight on 4,5-Dimethyl-2-nitrobenzonitrile

-

Modern Sandmeyer Reviews

- Source: "Recent trends in the chemistry of Sandmeyer reaction: a review." Molecular Diversity, 2021.

-

URL:[Link]

Sources

- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Regioselective Synthesis of 4,5-Dimethyl-2-nitrobenzonitrile

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 4,5-Dimethyl-2-nitrobenzonitrile . This compound is a critical intermediate for the synthesis of complex heterocycles, including quinazolines and phthalonitriles used in medicinal chemistry and optoelectronics.

Introduction & Mechanistic Insight

The nitration of 3,4-dimethylbenzonitrile is a classic example of Electrophilic Aromatic Substitution (EAS) where steric and electronic effects compete. The substrate contains two activating methyl groups (ortho/para directors) and one deactivating cyano group (meta director).

The Regioselectivity Challenge

The synthesis of the specific isomer 4,5-dimethyl-2-nitrobenzonitrile (IUPAC naming based on the product) requires nitration at the 6-position of the starting material, 3,4-dimethylbenzonitrile.

-

Target Product (2-Nitro isomer): Formed by attack at C6 (Para to 3-Me, Ortho to CN).

-

Major Byproduct (5-Nitro isomer): Formed by attack at C5 (Ortho to 4-Me, Meta to CN).

Mechanistic Causality: While the 5-position is electronically activated by the 4-methyl group and directed by the meta-directing cyano group, the 6-position (yielding the target) benefits from the strong para-directing effect of the 3-methyl group. However, the 6-position is sterically hindered by the adjacent cyano group. Consequently, the reaction typically yields a mixture of the 5-nitro (major) and 2-nitro (target, minor to moderate) isomers. This protocol focuses on the optimized conditions to maximize yield and the chromatographic resolution required to isolate the specific 4,5-dimethyl-2-nitrobenzonitrile isomer.

Reaction Scheme

Figure 1: Reaction pathway illustrating the competitive formation of the target 2-nitro isomer and the 5-nitro byproduct.

Safety & Handling (Critical)

-

Exothermic Runaway Risk: The nitration reaction is highly exothermic.[3] Temperature control is non-negotiable. If the temperature exceeds 10°C during addition, the risk of dinitration and violent fume-off increases.

-

Acid Burns: Concentrated

and fuming -

Energetic Compounds: Nitro-compounds can be explosive. Do not distill the crude residue to dryness at high temperatures.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity/Conc.[4][5] | Role |

| 3,4-Dimethylbenzonitrile | >98% | Substrate |

| Nitric Acid ( | Fuming (90%+) or 70% | Electrophile Source |

| Sulfuric Acid ( | 98% (Conc.) | Catalyst/Dehydrating Agent |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| Sodium Bicarbonate ( | Sat. Aqueous | Neutralization |

| Ethyl Acetate / Hexanes | HPLC Grade | Chromatography Eluent |

Step-by-Step Procedure

Phase 1: Preparation of Nitrating Mixture

-

Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel in an ice-salt bath (-10°C).

-

Acid Charge: Add 20 mL of Concentrated

to the flask. Cool to 0°C. -

Nitric Acid Addition: Carefully add 1.1 equivalents of

(relative to substrate) dropwise to the sulfuric acid.-

Note: Maintain temperature < 5°C. Stir gently to prevent local overheating.

-

Phase 2: Nitration Reaction

-

Substrate Addition: Dissolve 5.0 g (38 mmol) of 3,4-dimethylbenzonitrile in a minimal amount of concentrated

(approx. 10-15 mL) or add directly as a solid in small portions.-

Critical: Add the substrate to the nitrating mixture very slowly over 30–45 minutes.

-

Temperature Limit:Do NOT allow the internal temperature to rise above 5°C. Higher temperatures favor the thermodynamically stable 5-nitro isomer and dinitration byproducts.

-

-

Reaction Maintenance: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour. Then, allow it to warm slowly to room temperature (20-25°C) and stir for an additional 2 hours.

-

Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, and two lower spots (isomers) will appear.

-

Phase 3: Quenching & Isolation

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a gummy solid or oil.

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

-

Wash: Wash the combined organic layers sequentially with:

-

50 mL Cold Water

-

50 mL Saturated

(Caution: -

50 mL Brine

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at < 40°C to obtain the crude yellow solid.

Phase 4: Purification (Isomer Separation)

The crude mixture typically contains 60:40 to 70:30 ratio of 5-nitro (byproduct) to 2-nitro (target).

-

Column Chromatography: Load the crude residue onto a silica gel column.

-

Eluent Gradient: Start with 100% Hexanes and slowly increase polarity to 10-15% Ethyl Acetate .

-

Elution Order:

-

Unreacted Starting Material (if any).

-

4,5-Dimethyl-2-nitrobenzonitrile (Target): Typically elutes before the 5-nitro isomer due to the "ortho effect" (twisting of the nitro group by the adjacent cyano group reduces polarity slightly) or after depending on specific silica activity. Note: In many nitration cases, the less hindered isomer elutes first. Collect fractions carefully.

-

3,4-Dimethyl-5-nitrobenzonitrile (Major Byproduct).

-

-

-

Recrystallization (Optional): If chromatography yields mixed fractions, the target 2-nitro isomer can often be enriched by recrystallization from Ethanol/Water , as the more symmetrical para-substituted (relative to methyls) isomers often have distinct solubility profiles.

Analytical Validation (Self-Validating System)

To confirm you have isolated the correct 2-nitro isomer (Target) vs. the 5-nitro isomer , use 1H NMR . This is the most reliable validation method.

| Feature | 4,5-Dimethyl-2-nitrobenzonitrile (Target) | 3,4-Dimethyl-5-nitrobenzonitrile (Byproduct) |

| Structure | 1-CN, 2-NO2, 4-Me, 5-Me | 1-CN, 3-Me, 4-Me, 5-NO2 |

| Aromatic Protons | Para relationship (H3 and H6) | Meta relationship (H2 and H6) |

| Coupling ( | Appears as two Singlets (or very weak para coupling) | Appears as two Doublets ( |

| Chemical Shift | H3 (ortho to NO2) is significantly deshielded. | H6 (ortho to CN) and H2 (ortho to CN) are deshielded. |

Interpretation:

-

If your NMR spectrum shows two sharp singlets in the aromatic region, you have successfully isolated the 4,5-Dimethyl-2-nitrobenzonitrile .

-

If you see doublets with small coupling constants (~2 Hz), you have the 5-nitro isomer.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

-

Fischer, A., & Greig, C. C. (1974). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization.[1] Canadian Journal of Chemistry, 52(8), 1231–1240. Link

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[6] Nitration: Methods and Mechanisms. VCH Publishers. (Standard reference for mixed acid nitration mechanisms).

-

BenchChem. (2025).[3] Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Link (Analogous substrate nitration for condition reference).

-

PubChem. (2025).[7] 4,5-Dimethoxy-2-nitrobenzonitrile Compound Summary. Link (Structural analog data for property estimation).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,5-Dimethoxy-2-nitrobenzonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. homework.study.com [homework.study.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]

- 7. 4,5-二甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.cn]

One-pot synthesis of quinazolin-4(3H)-ones from 4,5-Dimethyl-2-nitrobenzonitrile

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 6,7-dimethylquinazolin-4(3H)-one starting from 4,5-dimethyl-2-nitrobenzonitrile . Unlike traditional multi-step methods (Niementowski condensation or anthranilic acid cyclization), this protocol utilizes a reductive cyclization cascade mediated by Zinc/Formic acid. This method offers significant advantages in process chemistry: it eliminates the isolation of the air-sensitive 2-aminobenzonitrile intermediate, reduces solvent waste, and utilizes formic acid as both the C1 synthon and hydrogen donor carrier.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism[1][2][3][4][5]

The Target Scaffold